molecular formula C12H11N3O B1619084 N-Phenyl-N'-(2-pyridinyl)urea CAS No. 2327-17-5

N-Phenyl-N'-(2-pyridinyl)urea

Cat. No. B1619084
CAS RN: 2327-17-5
M. Wt: 213.23 g/mol
InChI Key: FDMIXRXCYIIUDY-UHFFFAOYSA-N
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Description

“N-Phenyl-N’-(2-pyridinyl)urea” is a chemical compound with the molecular formula C12H11N3O . It is a type of urea derivative .


Synthesis Analysis

A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed . This involves a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .


Molecular Structure Analysis

The structure of “N-Phenyl-N’-(2-pyridinyl)urea” has been studied by crystallographic methods . The crystals are monoclinic, I2/a with unit-cell parameters at 86K, a = 17.820(1), b = 14.857(1), c = 11.299(1) A, = 99.17(1) and Z = 8 .


Chemical Reactions Analysis

The synthesis of “N-Phenyl-N’-(2-pyridinyl)urea” involves the in situ formation of reactive intermediate isocyanates . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

1-Phenyl-3-pyridin-2-ylurea has been studied for its antiproliferative activity against various cancer cell lines. This suggests its potential use in developing cancer therapies, particularly as a scaffold for new compounds with enhanced efficacy .

Potential Applications in Medicinal Chemistry

Given the importance of diaryl ureas in medicinal chemistry, this compound may serve as a key fragment in the design of new therapeutic agents. Its structure could be modified to target a range of diseases .

Insecticidal Properties

Related phenylurea derivatives have been explored for their insecticidal properties. While not directly mentioned for 1-phenyl-3-pyridin-2-ylurea, it’s possible that similar applications could be investigated given the structural similarities .

Future Directions

The synthesis method developed for “N-Phenyl-N’-(2-pyridinyl)urea” could be easily scaled up to yield bulk amounts of triazole attaching pyridyl ureas as potential ASK1 inhibitors . This suggests potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

1-phenyl-3-pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMIXRXCYIIUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177837
Record name N-Phenyl-N'-(2-pyridinyl)urea
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URL https://comptox.epa.gov/dashboard/DTXSID50177837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-N'-(2-pyridinyl)urea

CAS RN

2327-17-5
Record name N-Phenyl-N'-2-pyridinylurea
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Record name MLS000736532
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Record name N-Phenyl-N'-(2-pyridinyl)urea
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Record name 1-PHENYL-3-(2-PYRIDYL)UREA
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Record name N-PHENYL-N'-2-PYRIDINYLUREA
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Synthesis routes and methods I

Procedure details

29.04 g of a catalyst mixture of 2-aminopyridine/dibutyl tin dilaurate (molar ratio 1:1) in 37 ml of toluene are reacted with 4.76 g of phenyl isocyanate at room temperature. Petroleum ether is added to the resulting suspension after 11/2 hours and the colorless precipitate is suction filtered. 7 g of N-(2-pyridyl)-N'-phenyl urea, m.p. 186°-188° C. are isolated.
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
2-aminopyridine dibutyl tin dilaurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
29.04 g
Type
catalyst
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 0.5 g aminopyridin and 0.7 ml triethylamine with 5 ml acetone was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 15 ml aceton, under stirring. The reaction mixture was stirred for 45 minutes at room temperature, then diluted with 100 ml water. The acetone was distilled off, the residue was cooled, and the precipitated solid product was filtered, washed with water and dried. 0.6 g 1-phenyl-3-(2-pyridyl)-urea was obtained with a melting point of 185°-186° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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